1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;hydrochloride
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Overview
Description
1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;hydrochloride is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;hydrochloride typically involves the reaction of 4-methyl-1,3-thiazole-5-carbaldehyde with aniline derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows the compound to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness: 1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S.ClH/c1-8(13)10-3-5-11(6-4-10)12-9(2)14-7-15-12;/h3-8H,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJVVVNRJVUMNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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